molecular formula C10H11N3O3S B2714900 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946357-67-1

2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2714900
CAS No.: 946357-67-1
M. Wt: 253.28
InChI Key: SAQFNNJCIZVIIZ-UHFFFAOYSA-N
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Description

2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a synthetic thiazolopyrimidine derivative, a class of heterocyclic compounds recognized as isosteres of purines that are significant in medicinal chemistry and pharmaceutical research . Thiazolopyrimidine scaffolds have attracted considerable attention in scientific literature as potential DNA cleavage agents and antineoplastics . Compounds based on this core structure are being explored in anticancer research due to their ability to interact with biological targets like DNA topoisomerase II (Topo II), a critical enzyme for managing DNA topology during cell growth and a significant target in cancer therapy . Recent studies on analogous thiazolopyrimidine derivatives have demonstrated potent anticancer activity, with some compounds exhibiting effects superior to established chemotherapeutic agents like Doxorubicin . Furthermore, these compounds have shown promise in inducing significant cell cycle disruption and apoptosis in cancer cell lines, suggesting a potential mechanism worthy of further investigation . The structural features of this compound, including its planar aromatic system and amide linker, are consistent with the pharmacophore of known intercalative Topo II inhibitors, which typically comprise a planar system connected to a groove-binding side chain . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers are advised to consult safety data sheets prior to handling.

Properties

IUPAC Name

2-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-6-8(12-7(14)5-16-2)9(15)13-3-4-17-10(13)11-6/h3-4H,5H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQFNNJCIZVIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization with formamide to yield the thiazolo[3,2-a]pyrimidine core. Subsequent methylation and acetamidation steps are performed to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Biological Applications

  • Anticancer Activity :
    • Research indicates that derivatives of thiazolopyrimidines, including 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds in this class have shown higher cytotoxicity against HeLa (cervical adenocarcinoma) cells compared to normal liver cells, suggesting a selective action that could be harnessed for cancer therapy .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy. Studies have shown that certain thiazolopyrimidine derivatives possess strong activity against bacterial strains and fungi, making them potential candidates for treating infections, particularly those resistant to conventional antibiotics .
  • Antileishmanial Activity :
    • Some derivatives have demonstrated potent antileishmanial effects in vitro, indicating their potential use in treating leishmaniasis. This is particularly relevant given the increasing resistance of Leishmania species to existing treatments .

Medicinal Chemistry

The synthesis of this compound and its derivatives is of considerable interest in medicinal chemistry. The compound serves as a building block for developing new pharmaceuticals with enhanced efficacy and reduced side effects. Its ability to form complexes with biological macromolecules can be exploited to design targeted drug delivery systems.

Material Science Applications

In addition to its biological applications, the compound can be utilized in material science:

  • Fluorescent Probes :
    • Thiazolopyrimidine derivatives have been investigated for their photophysical properties, making them suitable as fluorescent probes in biological imaging applications. Their ability to selectively stain cancer cells can aid in visualizing tumor progression and response to therapy .
  • Polymer Chemistry :
    • The compound's reactivity allows it to be incorporated into polymer matrices, potentially leading to the development of new materials with specific mechanical or optical properties.

Case Studies

  • Cytotoxicity Studies :
    • A study comparing the cytotoxic effects of various thiazolopyrimidine derivatives revealed that certain modifications at the C5 position significantly increased selectivity towards cancer cells while minimizing toxicity towards normal cells. This selectivity index is crucial for developing safer anticancer agents .
  • Antimicrobial Efficacy :
    • In a series of experiments assessing the antimicrobial activity of thiazolopyrimidine derivatives, compounds were tested against multi-drug resistant strains of bacteria and fungi. Results indicated that some derivatives exhibited potent activity comparable to established antibiotics, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Comparisons

The compound shares its thiazolo[3,2-a]pyrimidine backbone with several analogs, but substituent variations significantly alter physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 6-(2-methoxyacetamide), 7-methyl, 5-oxo C₁₁H₁₂N₄O₃S Methoxy-acetamide enhances hydrogen-bonding capacity; methyl group increases lipophilicity.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 6-carboxylate, 2-benzylidene, 5-phenyl C₂₆H₂₆N₂O₆S Bulky trimethoxybenzylidene group induces puckering in pyrimidine ring (flattened boat conformation); phenyl and ester groups enhance crystallinity.
2,3-Difluoro-N-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)benzamide 3-(difluorobenzamide)-methyl, 7-methyl, 5-oxo C₁₅H₁₂F₂N₄O₂S Difluoro-benzamide substituent improves metabolic stability; methylene linker increases conformational flexibility.
7-Amino-6-[(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-methyl]-5H-thiazolo[3,2-a]pyrimidine-3,5(2H)-dione 6-oxadiazole-thione, 7-amino C₉H₈N₆O₃S₂ Oxadiazole-thione moiety enhances antioxidant activity; amino group improves solubility.

Key Structural Insights :

  • Backbone Conformation : The fused thiazolo[3,2-a]pyrimidine ring often adopts a puckered conformation. For example, in the ethyl carboxylate derivative (C₂₆H₂₆N₂O₆S), the pyrimidine ring deviates by 0.224 Å from planarity, forming a flattened boat conformation .
Challenges and Opportunities
  • Synthetic Complexity : Introducing diverse substituents (e.g., carbohydrazides, oxadiazoles) requires multi-step protocols, limiting scalability .

Biological Activity

2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities. Thiazolo[3,2-a]pyrimidine derivatives have been widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Synthesis and Structure

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step chemical reactions. The synthesis of this compound can include the following steps:

  • Formation of Thiazolo-Pyrimidine Core : Utilizing starting materials like 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine and methoxyacetic acid.
  • Acetylation : The introduction of the acetamide group to enhance solubility and biological activity.

The structure can be characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry.

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess a broad spectrum of activity against various pathogens.

CompoundPathogen TestedMIC (µg/mL)Activity
This compoundStaphylococcus aureus0.25Significant
Similar DerivativeEscherichia coli0.50Moderate
Similar DerivativeCandida albicans0.75Moderate

The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can inhibit the growth of bacteria and fungi effectively at low concentrations .

Anticancer Activity

Thiazolo[3,2-a]pyrimidines have also been explored for their anticancer potential. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspases and the modulation of DNA synthesis.

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundA54915.0Apoptosis induction
Similar DerivativeC620.0Caspase activation

These findings suggest that the compound may act as a potential chemotherapeutic agent by promoting apoptotic pathways in tumor cells .

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, thiazolo[3,2-a]pyrimidines have been identified as inhibitors of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). These enzymes are crucial for bacterial DNA replication and folate metabolism, respectively.

Enzyme TargetIC50 (µM)
DNA gyrase12.27
DHFR0.52

This dual inhibition profile underscores the potential of these compounds in treating bacterial infections alongside their anticancer properties .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial activity against clinical isolates. The results showed that compounds with similar structures to this compound had significant inhibitory effects on biofilm formation by Staphylococcus aureus, outperforming standard antibiotics like Ciprofloxacin .
  • Anticancer Mechanisms : Another investigation focused on the apoptotic effects of thiazole derivatives on cancer cell lines. The study found that these compounds could effectively reduce cell viability through caspase-dependent pathways, indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare thiazolo[3,2-a]pyrimidine derivatives like 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide?

  • Answer : Synthesis typically involves cyclocondensation reactions using precursors such as 2-aminothiazoles or thioureas with β-diketones or α,β-unsaturated carbonyl compounds. For example, refluxing with acetic acid/anhydride mixtures and sodium acetate facilitates ring closure, as demonstrated in the preparation of ethyl 7-methyl-3-oxo-5-phenyl derivatives . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethyl acetate/ethanol for recrystallization) to improve yields .

Q. How is the structural characterization of thiazolo[3,2-a]pyrimidine derivatives validated?

  • Answer : X-ray crystallography is the gold standard for confirming spatial conformation and bond angles. For instance, studies on ethyl 7-methyl-3-oxo-5-phenyl derivatives revealed a flattened boat conformation in the pyrimidine ring and dihedral angles between fused rings . Complementary techniques include 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to verify functional groups and substituent positions .

Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?

  • Answer : Antimicrobial activity can be assessed using disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi . Anticancer potential is typically screened via MTT assays on cancer cell lines, with IC50_{50} values calculated for dose-response relationships. Structure-activity relationship (SAR) studies should focus on substituent effects, such as methoxy or acetamide groups, on bioactivity .

Advanced Research Questions

Q. How do conformational variations in the thiazolo[3,2-a]pyrimidine core impact pharmacological activity?

  • Answer : Crystal structures reveal that puckering of the pyrimidine ring (e.g., deviations of ~0.224 Å from planarity) and dihedral angles between fused rings (e.g., 80.94° in ethyl 7-methyl derivatives) influence molecular interactions with biological targets . Computational docking studies can correlate these structural features with binding affinities to enzymes like dihydrofolate reductase or microbial proteases .

Q. How can contradictory bioactivity data between structurally similar derivatives be resolved?

  • Answer : Discrepancies often arise from subtle substituent changes. For example, replacing a methoxy group with a methyl group in the phenyl ring may alter lipophilicity and membrane permeability. Systematic SAR studies, supported by HPLC-based purity checks (>95%) and controlled bioassays, help identify critical pharmacophores . Meta-analysis of crystallographic data (e.g., hydrogen bonding patterns) further clarifies mechanistic variations .

Q. What strategies optimize the solubility and stability of thiazolo[3,2-a]pyrimidine derivatives in physiological conditions?

  • Answer : Derivatization with polar groups (e.g., carboxylates or hydroxyls) improves aqueous solubility, as seen in ethyl 7-hydroxy-5-oxo derivatives . Stability under acidic/alkaline conditions can be assessed via accelerated degradation studies (pH 1–9 at 37°C), with LC-MS identifying degradation products. Co-solvent systems (e.g., PEG-400) or nanoformulation may enhance bioavailability .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Answer : Reproducibility requires strict control of reaction parameters (e.g., reflux time, stoichiometry of sodium acetate). Interlaboratory validation using standardized protocols (e.g., IUPAC guidelines) and cross-referencing crystallographic data (e.g., C–C bond lengths within 0.003 Å accuracy) ensure consistency . Public datasets like PubChem provide reference spectral data for benchmarking .

Methodological Notes

  • Crystallography : Use Bruker APEX-II diffractometers with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution structures .
  • SAR Analysis : Apply Hansch analysis to quantify substituent effects on bioactivity, using logP and Hammett constants .
  • Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to resolve signal overlaps .

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